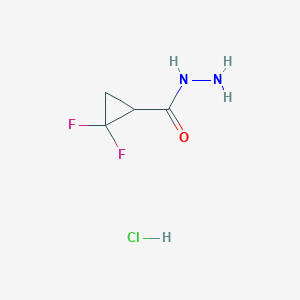

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

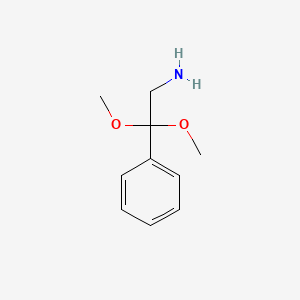

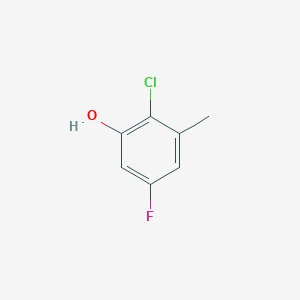

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride is a chemical compound with the CAS Number: 2226716-01-2 . It has a molecular weight of 172.56 . The IUPAC name for this compound is 2,2-difluorocyclopropane-1-carbohydrazide hydrochloride . It is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 172.56 .Applications De Recherche Scientifique

Biocatalytic Synthesis of Fluorinated Compounds

Researchers have developed efficient strategies for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes using myoglobin-catalyzed olefin cyclopropanation reactions. These reactions allow for the stereoselective synthesis of key fluorinated building blocks, which are of high value in medicinal chemistry and drug discovery. The approach employs engineered myoglobin catalysts and showcases the potential of using biocatalytic methods to access a range of carbene-mediated transformations, especially for fluorine-containing compounds (Antonio Tinoco et al., 2017).

Synthesis and Applications of Difluorocyclopropanes

Difluorocyclopropanes are highlighted for their importance in organofluorine chemistry due to the unique properties imparted by fluorine atoms, such as altered molecular reactivity and enhanced biological activity. The synthesis of these compounds, particularly through [2+1] cycloaddition reactions of difluorocarbene, is emphasized as an efficient method. Such compounds find applications in various fields, including biological studies, material sciences, and organic synthesis, showcasing their versatility and utility in creating fluorinated organic molecules (Fei Wang et al., 2011).

Fluorocyclopropyl Analog Synthesis

The synthesis and investigation of fluorocyclopropyl analogs of drug molecules, such as cabozantinib, demonstrate the potential of incorporating fluorine into cyclopropane rings to fine-tune the properties of biologically active compounds. This research presents a case study where the fluorocyclopropyl analog showed an improved in vitro profile compared to its non-fluorinated counterpart, indicating the significance of fluorine in drug development (Janis Veliks et al., 2020).

Role in Ethylene Inhibition

1-Methylcyclopropene is discussed as an inhibitor of ethylene action in plants, with over 100 studies exploring its application and effects on ethylene inhibition. This plant growth regulator helps advance understanding of ethylene's role in plant biology, with applications across a range of fruits, vegetables, and floriculture crops. The effective concentrations and conditions for its use highlight the broader implications of cyclopropane derivatives in agricultural sciences (S. Blankenship & J. Dole, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary statements are also provided, which include recommendations for handling, storage, and first aid measures .

Propriétés

IUPAC Name |

2,2-difluorocyclopropane-1-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N2O.ClH/c5-4(6)1-2(4)3(9)8-7;/h2H,1,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMJQPYZZSOQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)

![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2820384.png)

![methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2820388.png)